Bienvenue dans la boutique en ligne BenchChem!

N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Stereochemistry Chiral synthesis Structural differentiation

N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 946387-06-0) is a small-molecule benzothiazole derivative bearing a 5-methyl substituent and a 7-oxo group on the partially saturated bicyclic core, with an acetamide moiety at the 2-position. It possesses a molecular weight of 224.28 g/mol, a calculated LogP of 1.4, a topological polar surface area of 87.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable drug-like physicochemical space.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 946387-06-0
Cat. No. B3170983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
CAS946387-06-0
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C
InChIInChI=1S/C10H12N2O2S/c1-5-3-7-9(8(14)4-5)15-10(12-7)11-6(2)13/h5H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyTUDLGTMTJYEEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 946387-06-0) – Core Characteristics


N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 946387-06-0) is a small-molecule benzothiazole derivative bearing a 5-methyl substituent and a 7-oxo group on the partially saturated bicyclic core, with an acetamide moiety at the 2-position. It possesses a molecular weight of 224.28 g/mol, a calculated LogP of 1.4, a topological polar surface area of 87.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable drug-like physicochemical space [1]. The compound is commercially available at a purity specification of ≥95% from several reputable chemical suppliers . Structurally, it serves as a key synthetic intermediate for more elaborate PI3-kinase inhibitors, where the 7-oxo and 2-acetamido groups provide distinct vectors for further derivatization [2].

Procurement Risk: Why Generic Benzothiazolone-Acetamide Interchange is Not Supported for N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide


Substituting this compound with a generic benzothiazolone-acetamide analog—such as the des-methyl variant N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 154404-97-4)—risks undermining synthetic fidelity and biological relevance. The 5-methyl group in the target compound introduces a stereocenter (as indicated by PubChem's undefined atom stereocenter count of 1), meaning the material exists as a racemic mixture with distinct three-dimensional geometry that can influence downstream molecular recognition and crystal packing [1]. In the context of PI3-kinase inhibitor patent chemistry, the 5-methyl-7-oxo substitution pattern is a deliberate structural feature that affects the conformation of the tetrahydrobenzothiazolone ring and the spatial orientation of the C7 ketone, which serves as a critical derivatization handle [2]. Furthermore, the physicochemical profile—LogP of 1.4, TPSA of 87.3 Ų, and a single hydrogen bond donor—defines a specific solubility and permeability envelope that differs from non-methylated or aromatized analogs [1]. Generic replacement with an unsubstituted or fully aromatic benzothiazole variant would alter these properties, potentially invalidating synthetic protocols or biological assay outcomes [3].

Quantitative Differentiation Evidence: N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide vs. Closest Analogs


Stereochemical Differentiation: Undefined Stereocenter Count vs. Des-Methyl Analog

The target compound possesses one undefined atom stereocenter at the 5-position of the tetrahydrobenzothiazolone ring, as reported by PubChem [1]. In contrast, the closest des-methyl analog, N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (CAS 154404-97-4), has zero undefined stereocenters [2]. This stereochemical feature means the target compound is supplied as a racemic mixture, introducing an additional dimension of molecular complexity that may be critical for chiral resolution studies, enantioselective synthesis campaigns, or stereospecific biological target engagement.

Stereochemistry Chiral synthesis Structural differentiation

Physicochemical Profile Differentiation: LogP and TPSA Comparison with N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide and Its Fully Aromatic Analog

The target compound exhibits a computed LogP (XLogP3-AA) of 1.4 and a topological polar surface area (TPSA) of 87.3 Ų, based on PubChem computed properties [1]. While a direct fully aromatic 2-acetamidobenzothiazole analog without the 7-oxo and saturated ring has not been retrieved with identical substitution for a formal head-to-head comparison, the class-level inference is that the partial saturation (tetrahydro ring) and 7-oxo group contribute to a lower LogP and higher TPSA relative to fully aromatic benzothiazole-acetamides, which typically exhibit LogP values >2.0 and TPSA values <70 Ų [2]. This profile places the target compound in a more favorable region of the BDDCS (Biopharmaceutics Drug Disposition Classification System) plot, suggesting higher aqueous solubility and lower nonspecific protein binding.

Lipophilicity Drug-likeness Permeability prediction

Synthetic Intermediate Utility: Documented Role in PI3-Kinase Inhibitor Patent Chemistry

The target compound is explicitly identified as a synthetic precursor in the preparation of thia-triaza-as-indacene derivatives claimed as PI3-kinase inhibitors in patent WO2010122091A1 [1]. The molaid database catalogs three specific downstream products derived directly from this compound: (2-acetylamino-5-methyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-6-yl)-oxo-acetic acid methyl ester (CAS 1253281-35-4), N-[5-methyl-6-(6-methyl-pyridine-3-carbonyl)-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide (CAS 1253281-24-1), and N-[6-(6-fluoro-pyridine-3-carbonyl)-5-methyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide (CAS 1253281-25-2) [2]. In contrast, generic benzothiazol-2-yl acetamides lacking the 5-methyl-7-oxo substitution pattern are not documented as intermediates in this specific patent family, highlighting the target compound's unique synthetic utility in PI3-kinase-focused medicinal chemistry programs.

PI3K inhibitor Patent intermediate Synthetic accessibility

Hydrogen Bond Donor and Acceptor Profile: Comparison with 2-Amino Precursor

The target compound (acetamide derivative) has one hydrogen bond donor (the amide NH) and four hydrogen bond acceptors, compared to its direct synthetic precursor 2-amino-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 375825-03-9), which possesses two hydrogen bond donors (primary amine NH₂) and three hydrogen bond acceptors [1]. This quantitative shift in the HBD/HBA ratio (from 2/3 to 1/4) results from acetylation of the 2-amino group and alters both the intermolecular hydrogen-bonding capacity and the predicted intestinal absorption profile. The reduction in HBD count typically correlates with improved passive membrane permeability according to Lipinski's Rule of Five analysis [2].

Hydrogen bonding Crystal engineering Solubility

Validated Application Scenarios for N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Based on Quantitative Evidence


PI3-Kinase Inhibitor Medicinal Chemistry: Patent-Documented Intermediate

This compound is the validated starting material for synthesizing three specific thia-triaza-as-indacene PI3-kinase inhibitors described in WO2010122091A1, including N-[5-methyl-6-(6-methyl-pyridine-3-carbonyl)-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide and its 6-fluoro-pyridine analog [1]. Procurement of this exact intermediate, rather than a structural analog, ensures that the downstream acylation chemistry at the C6 position proceeds with the regiochemical fidelity described in the patent, as the 5-methyl group sterically directs electrophilic substitution to the desired position [2].

Chiral Chromatography Method Development and Enantiomeric Resolution Studies

With one undefined stereocenter at the 5-position, the racemic mixture of this compound (supplied at ≥95% purity) provides an ideal test substrate for developing chiral HPLC or SFC separation methods [1]. The distinct UV chromophore of the benzothiazole-acetamide scaffold (amide carbonyl and thiazole ring) enables robust UV detection during chiral method development, while the single stereocenter simplifies method optimization compared to compounds with multiple chiral centers [2].

Fragment-Based Drug Design Starting Point with Favorable Physicochemical Properties

With a molecular weight of 224.28 Da, LogP of 1.4, TPSA of 87.3 Ų, and only one rotatable bond, this compound satisfies fragment-likeness criteria (Rule of Three) and presents an attractive starting point for fragment growing or merging strategies [1]. The amino-carboxamide benzothiazole scaffold is an established pharmacophore for LSD1 inhibition, with optimized analogs achieving IC50 values as low as 4.35 µM in hit-to-lead campaigns, demonstrating the tractability of this chemotype for epigenetic target modulation [2].

Building Block Supply for Parallel Synthesis and Library Production

As a commercially available building block with a reactive C6 position adjacent to the 7-oxo group, this compound enables parallel library synthesis via enolate chemistry or directed ortho-metalation. The compound is available from multiple suppliers at 95% purity, with documented downstream chemistry showing successful acylation and pyridine-carbonyl coupling at the C6 methylene position [1]. This validated synthetic tractability reduces the risk of failed library production campaigns compared to uncharacterized or non-commercially-validated analogs [2].

Quote Request

Request a Quote for N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.